molecular formula C16H21N5O B314732 N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)isonicotinohydrazide

N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)isonicotinohydrazide

Cat. No.: B314732
M. Wt: 299.37 g/mol
InChI Key: ZHHOBFBPINDCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-methyl-3,6-diazatricyclo[4311~3,8~]undec-9-ylidene)isonicotinohydrazide is a complex organic compound with a unique structure that includes a tricyclic core and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)isonicotinohydrazide typically involves multiple steps. The starting materials often include 1-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one and pyridine-4-carboxylic acid. The reaction conditions usually require the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of purification steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques such as chromatography and crystallization. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)isonicotinohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature and pH. For example, oxidation reactions may need to be carried out at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)isonicotinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)isonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)isonicotinohydrazide is unique due to its specific combination of a tricyclic core and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

N-[(1-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)amino]pyridine-4-carboxamide

InChI

InChI=1S/C16H21N5O/c1-16-10-20-6-7-21(11-16)9-13(8-20)14(16)18-19-15(22)12-2-4-17-5-3-12/h2-5,13H,6-11H2,1H3,(H,19,22)

InChI Key

ZHHOBFBPINDCCJ-UHFFFAOYSA-N

SMILES

CC12CN3CCN(C1)CC(C3)C2=NNC(=O)C4=CC=NC=C4

Canonical SMILES

CC12CN3CCN(C1)CC(C3)C2=NNC(=O)C4=CC=NC=C4

Origin of Product

United States

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